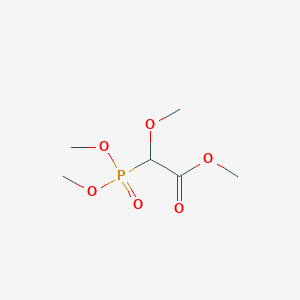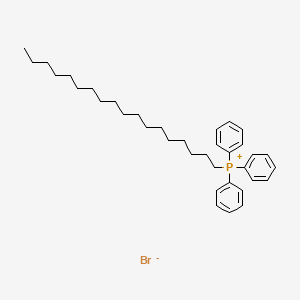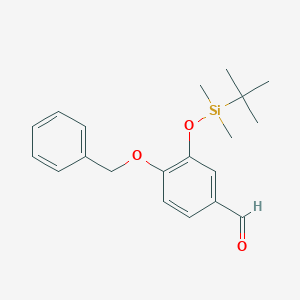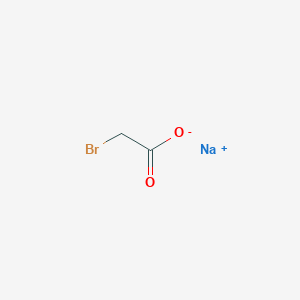
sec-Butylamine, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sec-Butylamine, acetate: is an organic compound that belongs to the class of amines. It is a derivative of sec-butylamine, which is an isomeric amine of butane. sec-Butylamine is characterized by its chiral nature, meaning it can exist in two enantiomeric forms. The acetate form is typically used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation: Another method involves the hydrogenation of sec-butyl nitrile using a catalyst such as Raney nickel or palladium on carbon.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, sec-butylamine is often produced by the catalytic hydrogenation of sec-butyl nitrile. This process involves the use of high-pressure hydrogen gas and a metal catalyst.
Amination of sec-Butyl Chloride: Another industrial method involves the amination of sec-butyl chloride with ammonia or an amine under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: sec-Butylamine can undergo oxidation reactions to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: sec-Butylamine can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation Products: Oximes and nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated butylamines and other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Pesticides: sec-Butylamine is used in the synthesis of pesticides such as bromacil.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Biology:
Biochemical Research: sec-Butylamine is used in biochemical research to study enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds and as a building block for drug development.
Industry:
Polymer Production: sec-Butylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used as a corrosion inhibitor in various industrial applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: sec-Butylamine can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent reactions.
Metabolic Pathways: It can interfere with metabolic pathways by altering the activity of key enzymes involved in metabolism.
Comparison with Similar Compounds
n-Butylamine: A straight-chain isomer of butylamine with different chemical properties.
tert-Butylamine: A branched isomer with a tertiary amine structure.
Isobutylamine: Another branched isomer with a different arrangement of carbon atoms.
Uniqueness:
Chirality: sec-Butylamine is unique due to its chiral nature, allowing it to exist in two enantiomeric forms.
Reactivity: The secondary amine structure of sec-butylamine gives it distinct reactivity compared to its isomers.
Properties
CAS No. |
15105-29-0 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
2-aminobutyl acetate |
InChI |
InChI=1S/C6H13NO2/c1-3-6(7)4-9-5(2)8/h6H,3-4,7H2,1-2H3 |
InChI Key |
SCDHRSUWYYPXAY-UHFFFAOYSA-N |
SMILES |
CCC(C)N.CC(=O)O |
Canonical SMILES |
CCC(COC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)





![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)





